4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorobutanoic acid
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Overview
Description
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorobutanoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the fluorine atom in the butanoic acid chain adds unique properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Fmoc chloride to protect the amino group, followed by fluorination using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Fmoc Protection: Fmoc chloride in the presence of a base such as triethylamine.
Fluorination: Diethylaminosulfur trifluoride (DAST) under controlled temperature and solvent conditions.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Derivatives: Substitution of the fluorine atom can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorobutanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The fluorine atom enhances the metabolic stability and bioavailability of peptide-based drugs.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery and imaging.
Mechanism of Action
The mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorobutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Amino Acids: Compounds such as Fmoc-glycine and Fmoc-alanine share similar protective groups but differ in their side chains.
Fluorinated Amino Acids: Compounds like 2-fluoroalanine and 4-fluorophenylalanine have similar fluorine substitutions but different structural frameworks.
Uniqueness
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorobutanoic acid is unique due to the combination of the Fmoc protective group and the fluorine atom in the butanoic acid chain. This combination imparts both stability during synthesis and enhanced properties for biological applications .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluorobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c20-17(18(22)23)9-10-21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRCDSFBPSTFKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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